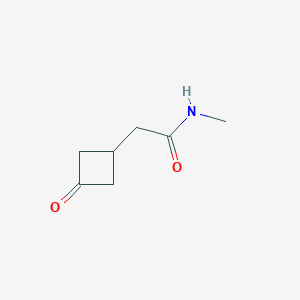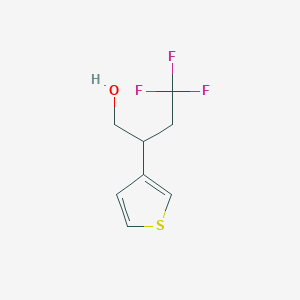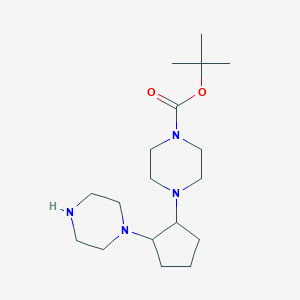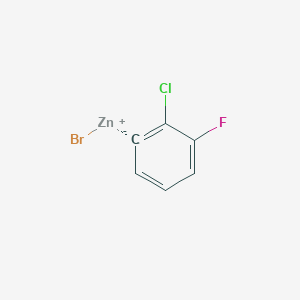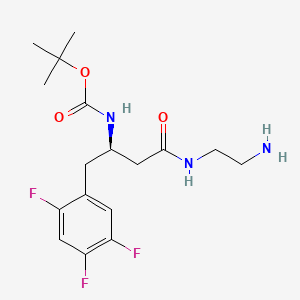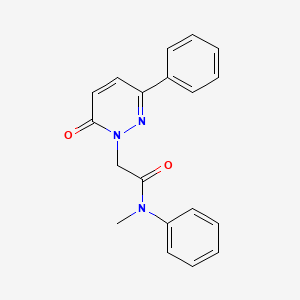![molecular formula C5H11ClO2S B14884255 1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
1-[(Chloromethyl)sulfonyl]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethyl)sulfonyl]butane is an organic compound with the molecular formula C5H11ClO2S. It is a sulfone derivative, characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a butane chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)sulfonyl]butane can be synthesized through several methods. One common approach involves the reaction of butane-1-sulfonyl chloride with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the electrophile and the formaldehyde providing the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Chloromethyl)sulfonyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation: Major products are sulfoxides and sulfones.
Applications De Recherche Scientifique
1-[(Chloromethyl)sulfonyl]butane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Chloromethyl)sulfonyl]butane involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various sulfonyl derivatives. The sulfonyl group can also participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Chloromethyl)sulfonyl]methylbenzene
- 1-[(Chloromethyl)sulfonyl]propane
- 1-[(Chloromethyl)sulfonyl]ethane
Uniqueness
1-[(Chloromethyl)sulfonyl]butane is unique due to its specific chain length and the presence of both chloromethyl and sulfonyl functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C5H11ClO2S |
|---|---|
Poids moléculaire |
170.66 g/mol |
Nom IUPAC |
1-(chloromethylsulfonyl)butane |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-9(7,8)5-6/h2-5H2,1H3 |
Clé InChI |
WVRZNIKIYQPXQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
